molecular formula C28H24BrO2P B14206789 [(7-Methoxy-1-benzofuran-5-yl)methyl](triphenyl)phosphanium bromide CAS No. 831222-80-1

[(7-Methoxy-1-benzofuran-5-yl)methyl](triphenyl)phosphanium bromide

Cat. No.: B14206789
CAS No.: 831222-80-1
M. Wt: 503.4 g/mol
InChI Key: XTXQZBXKCIOZHX-UHFFFAOYSA-M
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Description

(7-Methoxy-1-benzofuran-5-yl)methylphosphanium bromide is a chemical compound known for its unique structure and properties It consists of a benzofuran ring substituted with a methoxy group at the 7th position and a triphenylphosphanium group at the 5th position, with a bromide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-1-benzofuran-5-yl)methylphosphanium bromide typically involves the reaction of 7-methoxy-1-benzofuran-5-ylmethyl bromide with triphenylphosphine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-1-benzofuran-5-yl)methylphosphanium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, where the benzofuran ring or the phosphonium group undergoes oxidation or reduction.

    Addition Reactions: The compound can react with electrophiles or nucleophiles, adding to the benzofuran ring or the phosphonium group.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like sodium hydride or potassium tert-butoxide, oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation with hydrogen peroxide can produce an oxide derivative of the phosphonium group.

Scientific Research Applications

Chemistry

In chemistry, (7-Methoxy-1-benzofuran-5-yl)methylphosphanium bromide is used as a reagent in organic synthesis. It can be employed in the Wittig reaction to form alkenes, and in the synthesis of complex organic molecules through various addition and substitution reactions .

Biology

In biological research, this compound is studied for its potential as a molecular probe. Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions .

Medicine

In medicinal chemistry, (7-Methoxy-1-benzofuran-5-yl)methylphosphanium bromide is investigated for its potential therapeutic applications. It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines .

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer chemistry and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of (7-Methoxy-1-benzofuran-5-yl)methylphosphanium bromide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its structure and function. The phosphonium group can interact with cellular membranes, affecting their integrity and function. These interactions lead to the compound’s observed biological effects, such as inhibition of cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methoxy-1-benzofuran-5-yl)methylphosphanium bromide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

CAS No.

831222-80-1

Molecular Formula

C28H24BrO2P

Molecular Weight

503.4 g/mol

IUPAC Name

(7-methoxy-1-benzofuran-5-yl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C28H24O2P.BrH/c1-29-27-20-22(19-23-17-18-30-28(23)27)21-31(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1

InChI Key

XTXQZBXKCIOZHX-UHFFFAOYSA-M

Canonical SMILES

COC1=C2C(=CC(=C1)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=CO2.[Br-]

Origin of Product

United States

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